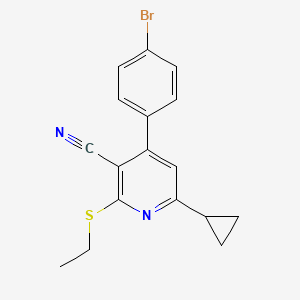![molecular formula C18H30F3N3O2 B5220037 1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine, also known as TFP, is a chemical compound that has been extensively studied in scientific research. This molecule belongs to the class of piperazine derivatives and is commonly used in biochemical and physiological studies due to its unique properties.
作用機序
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine selectively binds to the dopamine D3 receptor, which is a G-protein-coupled receptor. This receptor is primarily located in the mesolimbic pathway, which is involved in reward, motivation, and addiction. This compound acts as an antagonist at the dopamine D3 receptor, which blocks the effects of dopamine at this receptor. This leads to a decrease in drug-seeking behavior and relapse in addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In studies involving animal models, this compound has been shown to decrease drug-seeking behavior and relapse in addiction. Additionally, this compound has been shown to decrease the reinforcing effects of drugs of abuse, including cocaine and methamphetamine. This compound has also been shown to decrease the locomotor activity of animals, indicating a decrease in overall activity.
実験室実験の利点と制限
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine has several advantages for lab experiments. It is a selective dopamine D3 receptor antagonist, which allows for the investigation of the role of this receptor in various neurological disorders. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability to studies involving natural compounds. Additionally, this compound has a relatively short half-life, which may limit its use in long-term studies.
将来の方向性
There are several future directions for research involving 1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine. One direction is the investigation of the effects of this compound on other neurological disorders, including depression and anxiety. Additionally, this compound could be used in studies involving the dopamine D3 receptor in non-human primates to better understand the role of this receptor in human neurological disorders. Finally, this compound could be used in studies investigating the effects of other dopamine receptor antagonists on drug-seeking behavior and relapse.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its ability to selectively bind to the dopamine D3 receptor. This compound has been used in various studies to investigate the role of the dopamine D3 receptor in neurological disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has several advantages for lab experiments, including its selectivity and well-understood mechanism of action. However, this compound also has some limitations, including its synthetic nature and short half-life. There are several future directions for research involving this compound, including the investigation of its effects on other neurological disorders and the use of this compound in non-human primate studies.
合成法
The synthesis of 1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine involves the reaction of 4-piperidone with 4,4,4-trifluorobutyryl chloride to form 4-(4,4,4-trifluorobutanoyl)-4-piperidinol. This intermediate is then reacted with 3-(1-ethyl-1-piperazinyl)propanoic acid to form the final product, this compound.
科学的研究の応用
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine has been extensively used in scientific research due to its ability to selectively bind to the dopamine D3 receptor. This receptor is involved in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has been used in various studies to investigate the role of the dopamine D3 receptor in these disorders. Additionally, this compound has been used in studies to investigate the effects of dopamine D3 receptor antagonists on drug-seeking behavior and relapse.
特性
IUPAC Name |
1-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30F3N3O2/c1-2-22-11-13-24(14-12-22)16(25)4-3-15-6-9-23(10-7-15)17(26)5-8-18(19,20)21/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJBVQSODVJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)
![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)
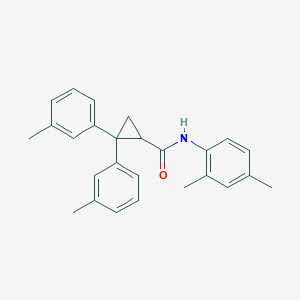
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)

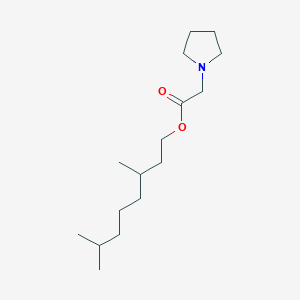
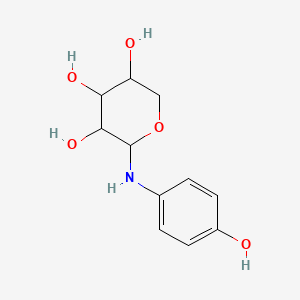

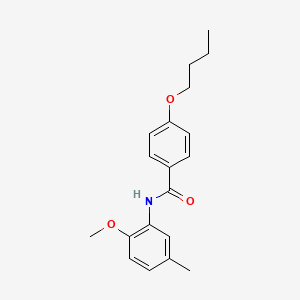
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)
